Chemical structure and properties of 1-(4-Bromobenzyl)-4-ethylpiperazine
Chemical structure and properties of 1-(4-Bromobenzyl)-4-ethylpiperazine
An In-depth Technical Guide to 1-(4-Bromobenzyl)-4-ethylpiperazine: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 1-(4-Bromobenzyl)-4-ethylpiperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperazine moiety is a well-established "privileged scaffold" due to its favorable physicochemical properties and its prevalence in numerous FDA-approved drugs.[1] This document details the synthesis, purification, and analytical characterization of 1-(4-Bromobenzyl)-4-ethylpiperazine. Furthermore, it explores the molecule's chemical reactivity and its strategic potential as a versatile building block for the synthesis of compound libraries targeting a range of biological systems, particularly within the central nervous system (CNS).
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern drug discovery, the selection of a core molecular scaffold is a pivotal decision that shapes the trajectory of a research program. The piperazine ring system is particularly noteworthy for its ability to confer desirable properties such as aqueous solubility and appropriate basicity, which can be fine-tuned through substitution.[1][2] The compound 1-(4-Bromobenzyl)-4-ethylpiperazine embodies a strategic design, incorporating three key features:
-
A Substituted Piperazine Core: The N-ethylpiperazine unit provides a basic nitrogen center, which is often crucial for receptor interaction and improving pharmacokinetic profiles.[3]
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A Flexible Benzyl Linker: The methylene bridge offers rotational flexibility, allowing the molecule and its derivatives to adopt optimal conformations for binding to biological targets.
-
A Functionalized Aromatic Ring: The 4-bromophenyl group serves as a versatile synthetic handle. The aryl bromide is stable yet reactive under specific conditions, making it ideal for late-stage functionalization via modern cross-coupling methodologies.[4]
This guide serves as a technical resource for scientists, offering detailed protocols and foundational knowledge to effectively utilize this compound in research and development endeavors.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's structure and inherent properties is fundamental to its application.
Chemical Structure
The structure consists of a piperazine ring substituted at the N1 position with a 4-bromobenzyl group and at the N4 position with an ethyl group.
Caption: Chemical structure of 1-(4-Bromobenzyl)-4-ethylpiperazine.
Physicochemical Data
The physicochemical properties of a compound influence its solubility, permeability, and metabolic stability. The data below, primarily derived from computational models and comparison to analogs, provide a baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉BrN₂ | [5] |
| Molecular Weight | 283.21 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| logP (predicted) | 3.85 | [5] |
| logS (predicted) | -3.55 | [5] |
| pKa (predicted) | ~8.5-9.0 | [2][3] |
| Topological Polar Surface Area (tPSA) | 6.5 Ų | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 3 | [5] |
Synthesis and Purification
The construction of 1-(4-Bromobenzyl)-4-ethylpiperazine is efficiently achieved through a classical nucleophilic substitution reaction.
Synthetic Strategy: N-Alkylation
The most direct and reliable method for synthesizing the target compound is the N-alkylation of a secondary amine (1-ethylpiperazine) with a reactive alkyl halide (4-bromobenzyl bromide).[6] This Sₙ2 reaction is highly favored due to the following factors:
-
Nucleophilicity: Secondary amines like 1-ethylpiperazine are effective nucleophiles.[7]
-
Leaving Group: The bromide on the benzylic carbon of 4-bromobenzyl bromide is an excellent leaving group.[4]
-
Reactivity: Benzylic halides are highly susceptible to Sₙ2 displacement because the transition state is stabilized by the adjacent aromatic ring.[4][8]
A non-nucleophilic base, such as N,N-Diisopropylethylamine (Hünig's base), is included to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the starting amine.[6]
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
Self-Validating System: The progress of this reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, typically less polar, product spot.
-
To a solution of 1-ethylpiperazine (1.0 eq) in anhydrous acetonitrile (ACN) in a round-bottom flask under a nitrogen atmosphere, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add a solution of 4-bromobenzyl bromide (1.05 eq) in ACN dropwise over 15 minutes. Causality Note: Slow addition helps to control any potential exotherm and minimizes side reactions.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Experimental Protocol: Purification
-
Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane).
-
Load the crude product onto the silica gel column.
-
Elute the column using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Rationale: The gradient elution allows for the separation of non-polar impurities first, followed by the product, and finally any more polar byproducts.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to afford 1-(4-Bromobenzyl)-4-ethylpiperazine as a purified solid or oil.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques. The following data are predicted based on the known structure and typical chemical shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.45 (d, 2H) | Ar-H (ortho to Br) | 138.5 | Ar-C (ipso to CH₂) |
| 7.20 (d, 2H) | Ar-H (ortho to CH₂) | 131.5 | Ar-CH (ortho to Br) |
| 3.50 (s, 2H) | Ar-CH₂-N | 130.8 | Ar-CH (ortho to CH₂) |
| 2.45 (q, 2H) | N-CH₂-CH₃ | 121.0 | Ar-C (ipso to Br) |
| 2.40 (br s, 8H) | Piperazine ring CH₂ | 62.5 | Ar-CH₂-N |
| 1.10 (t, 3H) | N-CH₂-CH₃ | 53.0 | Piperazine ring CH₂ |
| 52.3 | N-CH₂-CH₃ | ||
| 11.8 | N-CH₂-CH₃ |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Expected [M+H]⁺: ~283.0804 (for C₁₃H₂₀⁷⁹BrN₂⁺).
-
Key Feature: The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Major Fragmentation: A prominent fragment corresponding to the tropylium ion of the 4-bromobenzyl cation (m/z 169/171) is expected from the cleavage of the benzylic C-N bond.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3050-2800 | C-H stretching (Aromatic and Aliphatic) |
| 1600, 1490 | C=C stretching (Aromatic ring) |
| 1150-1000 | C-N stretching |
| ~1010 | C-Br stretching (Aromatic) |
Reactivity and Applications in Medicinal Chemistry
1-(4-Bromobenzyl)-4-ethylpiperazine is not merely a static molecule but a dynamic platform for creating novel chemical entities.
Role as a Scaffold in Drug Discovery
The true utility of this compound lies in its capacity for diversification. The aryl bromide is a linchpin for a multitude of palladium-catalyzed cross-coupling reactions, which are cornerstone technologies in modern medicinal chemistry.[4][9] This allows for the systematic and controlled modification of the scaffold to explore structure-activity relationships (SAR).
Caption: Library diversification potential via cross-coupling reactions.
Potential Therapeutic Areas
The phenylpiperazine motif is a well-established pharmacophore found in numerous centrally active agents that interact with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[9][10] Analogs such as 1-(4-Bromobenzyl)-4-methylpiperazine are utilized as key intermediates in the synthesis of antidepressants and antipsychotic medications.[11] Consequently, libraries derived from the 1-(4-Bromobenzyl)-4-ethylpiperazine scaffold are highly promising for screening campaigns aimed at discovering novel modulators for treating:
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Depression and Anxiety
-
Psychosis
-
Other CNS disorders
Safety and Handling
While toxicological data for 1-(4-Bromobenzyl)-4-ethylpiperazine is not extensively documented, precautions should be based on the reactivity of its precursors and general laboratory safety standards.
-
Precursor Hazard: The starting material, 4-bromobenzyl bromide, is a corrosive lachrymator that can cause severe skin burns and eye damage.[12][13]
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(4-Bromobenzyl)-4-ethylpiperazine is a strategically designed chemical building block with significant potential for drug discovery and development. Its straightforward synthesis, combined with the synthetic versatility afforded by the aryl bromide handle, makes it an ideal starting point for the generation of diverse chemical libraries. The established relevance of the phenylpiperazine scaffold in CNS-targeted therapies provides a strong rationale for its use in programs aimed at identifying novel therapeutics for a range of neurological and psychiatric disorders. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively leverage this valuable compound.
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